molecular formula C11H8N6O3 B11056086 4-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine

4-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No.: B11056086
M. Wt: 272.22 g/mol
InChI Key: QSWSXTWCCNQENJ-UHFFFAOYSA-N
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Description

5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-(4-PYRIDYL)-1,2,4-OXADIAZOLE is a heterocyclic compound that features a unique combination of pyrazole, pyridine, and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-(4-PYRIDYL)-1,2,4-OXADIAZOLE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of a suitable precursor, such as a hydrazide, with an appropriate reagent like phosphorus oxychloride.

    Coupling Reaction: The final step involves coupling the nitrated pyrazole with the oxadiazole and pyridine rings under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-(4-PYRIDYL)-1,2,4-OXADIAZOLE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the oxadiazole ring.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often under basic conditions.

    Cyclization: Reagents like phosphorus oxychloride or other dehydrating agents.

Major Products

    Reduction: Formation of 5-[(4-AMINO-1H-PYRAZOL-1-YL)METHYL]-3-(4-PYRIDYL)-1,2,4-OXADIAZOLE.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Cyclization: Formation of fused heterocyclic systems.

Scientific Research Applications

5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-(4-PYRIDYL)-1,2,4-OXADIAZOLE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.

    Materials Science: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-(4-PYRIDYL)-1,2,4-OXADIAZOLE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes or receptors involved in inflammatory pathways, microbial growth, or cancer cell proliferation.

    Pathways Involved: It may inhibit key enzymes or signaling pathways, leading to reduced inflammation, microbial growth inhibition, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-(4-PYRIDYL)-1,2,4-TRIAZOLE
  • **5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-(4-PYRIDYL)-1,2,4-THIADIAZOLE

Uniqueness

5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-(4-PYRIDYL)-1,2,4-OXADIAZOLE is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties compared to triazole and thiadiazole analogs. This uniqueness can result in different biological activities and applications.

Properties

Molecular Formula

C11H8N6O3

Molecular Weight

272.22 g/mol

IUPAC Name

5-[(4-nitropyrazol-1-yl)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole

InChI

InChI=1S/C11H8N6O3/c18-17(19)9-5-13-16(6-9)7-10-14-11(15-20-10)8-1-3-12-4-2-8/h1-6H,7H2

InChI Key

QSWSXTWCCNQENJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NOC(=N2)CN3C=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

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